(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol
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Overview
Description
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol is a type of xylooligosaccharide, which is a carbohydrate composed of six xylose units linked by β-1,4-glycosidic bonds. It is a high-purity oligosaccharide used in various research and industrial applications. This compound is known for its prebiotic properties, which promote the growth of beneficial bacteria in the gut. It is also used as a substrate in biochemical enzyme assays and in vitro diagnostic analysis .
Mechanism of Action
Target of Action
Xylohexaose, also known as (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol, primarily targets the β-1,4-glycosidic bonds in the xylan backbone of hemicellulose . The enzymes that interact with this compound belong to the glycoside hydrolase (GH) families, particularly GH10 and GH11 .
Mode of Action
Xylohexaose interacts with its targets, the xylanases, by being hydrolyzed. Xylanases randomly cleave the internal β-1,4-glycosidic bonds in the xylan backbone . The enzymes Xyl1 and Xyl3 belong to the GH10 family, whereas Xyl2 belongs to the GH11 family . The hydrolysis of hemicellulose, especially xylan, is considered to be a limiting factor in cellulose degradation .
Biochemical Pathways
The hydrolysis of xylohexaose by xylanases affects the degradation pathway of hemicellulose. The enzymes Xyl1, Xyl2, and Xyl3 exhibit synergistic effects, with the maximum synergy observed between Xyl3 and Xyl2, which are from different families . The cooperation of hydrolysis modes comprises the primary mechanism for the observed synergy between different xylanases .
Pharmacokinetics
It is known that the compound is used in research, biochemical enzyme assays, and in vitro diagnostic analysis .
Result of Action
The hydrolysis of xylohexaose by xylanases results in the breakdown of hemicellulose, particularly xylan. This process is crucial for the degradation of lignocellulosic biomass, a renewable resource for fuels and other commodity chemicals .
Action Environment
The action of xylohexaose is influenced by environmental factors such as temperature and pH. For instance, the optimal temperature/pH values for the enzymes Xyl1, Xyl2, and Xyl3, which interact with xylohexaose, are 35 °C/6.0, 50 °C/5.0, and 55 °C/6.0, respectively . Furthermore, the stability of xylohexaose is over 2 years under recommended storage conditions .
Biochemical Analysis
Biochemical Properties
Xylohexaose plays a crucial role in biochemical reactions, particularly in the hydrolysis of xylan, a major hemicellulosic polysaccharide in plant cell walls . It interacts with various enzymes, including endo-β-1,4-xylanase, which cleaves the internal β-1,4 bonds in the xylan main chain to produce xylooligosaccharides of different lengths . These interactions are essential for the efficient degradation of xylan and the production of prebiotic xylooligosaccharides .
Cellular Effects
Xylohexaose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in the degradation of xylan, thereby influencing the overall metabolic flux within the cell . Additionally, xylohexaose can modulate gene expression related to xylan degradation, enhancing the cell’s ability to utilize xylan as a carbon source .
Molecular Mechanism
At the molecular level, xylohexaose exerts its effects through specific binding interactions with enzymes such as endo-β-1,4-xylanase . These interactions facilitate the cleavage of xylan into smaller oligosaccharides, which can then be further metabolized by the cell. Xylohexaose also influences enzyme activity by acting as a substrate, thereby modulating the enzyme’s catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of xylohexaose have been observed to change over time. The compound is relatively stable under moderate temperature and pH conditions, which are optimal for its enzymatic hydrolysis . Long-term studies have shown that xylohexaose can maintain its activity and continue to influence cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of xylohexaose vary with different dosages in animal models. At lower doses, xylohexaose has been shown to enhance the degradation of xylan and improve metabolic flux . At higher doses, it may exhibit toxic or adverse effects, potentially disrupting normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
Xylohexaose is involved in the metabolic pathways related to the degradation of xylan. It interacts with enzymes such as endo-β-1,4-xylanase, which cleaves xylan into smaller oligosaccharides . These oligosaccharides can then be further metabolized by other enzymes, contributing to the overall metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, xylohexaose is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in regions where xylan degradation is actively occurring . The transport and distribution of xylohexaose are crucial for its effective utilization in biochemical processes .
Subcellular Localization
Xylohexaose is localized in specific subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications direct xylohexaose to these compartments, ensuring its effective participation in xylan degradation . The subcellular localization of xylohexaose is essential for its role in cellular metabolism and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol can be synthesized through the enzymatic hydrolysis of xylan, a major hemicellulosic polysaccharide found in plant cell walls. The hydrolysis is typically carried out using endo-1,4-β-xylanase enzymes, which cleave the β-1,4-glycosidic linkages in the xylan backbone. The reaction conditions for enzymatic hydrolysis include optimal temperatures ranging from 50°C to 70°C and pH levels between 5.0 and 8.5 .
Industrial Production Methods
Industrial production of xylohexaose often involves the use of recombinant microorganisms, such as Escherichia coli, which are engineered to produce xylanase enzymes. One-step fermentation processes have been developed to integrate the production of xylanases and xylooligosaccharides in a single process. This method is cost-effective and yields high concentrations of xylohexaose . Additionally, acid hydrolysis using organic acids like acetic acid is another widely used method due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: Enzymatic hydrolysis of xylohexaose produces shorter xylooligosaccharides and xylose.
Oxidation: this compound can be oxidized to produce xylohexuronic acid.
Reduction: Reduction of xylohexaose can yield xylitol, a sugar alcohol.
Common Reagents and Conditions
Enzymatic Hydrolysis: Endo-1,4-β-xylanase enzymes, optimal temperature (50°C to 70°C), and pH (5.0 to 8.5).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products
Hydrolysis: Xylose, xylobiose, and xylotriose.
Oxidation: Xylohexuronic acid.
Reduction: Xylitol.
Scientific Research Applications
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzyme assays to study the activity of xylanases and other glycoside hydrolases.
Industry: Utilized in the production of functional foods, pharmaceuticals, and biofuels.
Comparison with Similar Compounds
Similar Compounds
Xylobiose: A disaccharide composed of two xylose units.
Xylotriose: A trisaccharide composed of three xylose units.
Xylotetraose: A tetrasaccharide composed of four xylose units.
Xylopentaose: A pentasaccharide composed of five xylose units.
Uniqueness of (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol
This compound is unique due to its longer chain length compared to other xylooligosaccharides, which allows it to have distinct prebiotic properties and a higher degree of polymerization. This makes it more effective in promoting the growth of beneficial gut bacteria and providing health benefits .
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O25/c31-7-1-46-26(20(39)13(7)32)52-9-3-48-28(22(41)15(9)34)54-11-5-50-30(24(43)17(11)36)55-12-6-49-29(23(42)18(12)37)53-10-4-47-27(21(40)16(10)35)51-8-2-45-25(44)19(38)14(8)33/h7-44H,1-6H2/t7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22-,23-,24-,25?,26+,27+,28+,29+,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTUBRHJNAGMKL-HWHAXOAESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC6COC(C(C6O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@@H]6COC([C@@H]([C@H]6O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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